
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BRAD, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BRAD belongs to the thiazolidinedione class of compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of BRAD is not fully understood, but it is thought to act by modulating various signaling pathways in cells. BRAD has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. BRAD has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BRAD has been found to have various biochemical and physiological effects. In cancer cells, BRAD has been shown to induce apoptosis by activating the caspase pathway. BRAD has also been found to inhibit the expression of various genes involved in cell proliferation and survival. In diabetes treatment, BRAD has been shown to improve insulin sensitivity by increasing the uptake of glucose in cells. BRAD has also been found to reduce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
BRAD has several advantages for lab experiments, including its ease of synthesis and availability. BRAD has also been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of BRAD is its potential toxicity, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research on BRAD. One area of interest is the development of more potent and selective derivatives of BRAD for use in cancer and diabetes treatment. Another area of research is the investigation of the mechanism of action of BRAD, which may provide insights into its therapeutic potential in various diseases. Additionally, the use of BRAD as a tool for studying cellular signaling pathways may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of BRAD involves the reaction of 4-bromoaniline and 3-methylbenzoyl chloride in the presence of sodium hydroxide and thionyl chloride. The resulting product is then reacted with thiourea to yield the final product, BRAD. The synthesis of BRAD is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
BRAD has been studied for its potential therapeutic applications in various fields, including cancer research, diabetes treatment, and neurodegenerative disorders. In cancer research, BRAD has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes treatment, BRAD has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, BRAD has been found to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H13BrN2O2S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
5-(4-bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
Clé InChI |
DZYDCQGDRZXLHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



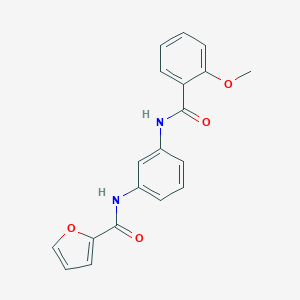
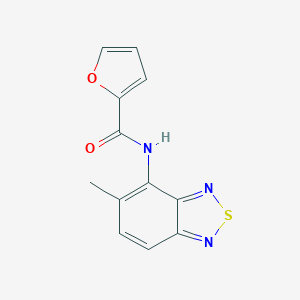

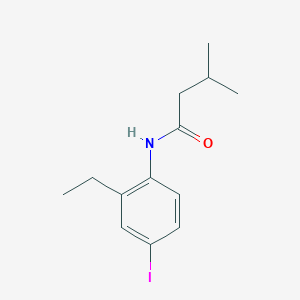


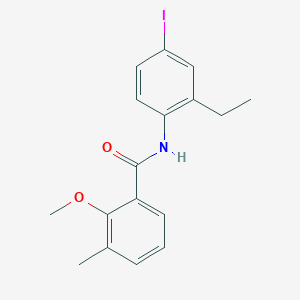

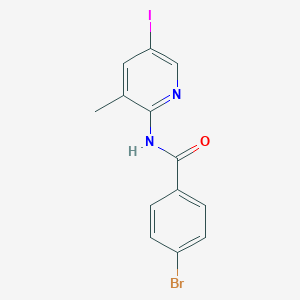
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)



